2,3',4',5,5'-Pentachlorobiphenyl
Overview
Description
2,3’,4’,5,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4’,5,5’-Pentachlorobiphenyl include a melting point of 95.86°C, a boiling point of 412.3°C, a density of 1.5220, and a refractive index of 1.6200. It is also known to have low water solubility (12.84ug/L at 20 ºC) .Scientific Research Applications
Mitotic Disturbance : 2,3',4',5,5'-Pentachlorobiphenyl has been found to induce aberrant mitosis, particularly showing synergistic activity with triphenyltin. This finding is significant as it highlights the potential risks of exposure to combinations of environmental contaminants (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).
Degradation Pathways : Research on the degradation pathways of PCBs, including this compound, revealed that dechlorination is a primary method of breaking down these compounds. The study provides insights into the environmental breakdown of PCBs (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Metabolic Enhancement : The metabolic enhancement of this compound by cytochrome P450 monooxygenase isolated from soil bacteria has been studied. This research helps in understanding how environmental contaminants like PCBs are metabolized in nature (Goto et al., 2018).
Fungal Bioconversion : A study on the white-rot fungus Phlebia brevispora demonstrated its capability to degrade toxic coplanar PCBs, including this compound. This finding suggests potential biological methods for PCB remediation (Kamei, Sonoki, Haraguchi, & Kondo, 2006).
Theoretical Chemistry Study : A theoretical chemistry study provided insights into the toxicity of PCBs, including this compound, using molecular descriptors. This research aids in predicting and understanding the toxicological aspects of PCBs (Eddy, 2020).
Chemical and Biological Degradation : The degradation of PCBs through chemical and biological processes has been investigated, focusing on this compound. This research is pivotal in exploring effective methods for PCB remediation (He et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2,3’,4’,5,5’-Pentachlorobiphenyl (PCB118) are Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, PCB118 increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . These changes are concentration- and time-dependent .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . It also induces thyroid cell dysfunction through the TUBB3/DAPK2/MRLC/ATG9A pathway . Furthermore, PCB118 promotes calcium influx via Store-Operated Ca2+ Entry (SOCE), leading to an increase in intracellular calcium concentration .
Result of Action
PCB118 induces thyroid cell dysfunction and reduces cell viability . It also promotes the generation of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) . Additionally, PCB118 has been shown to cause structural damage and dysfunction of the thyroid .
Safety and Hazards
properties
IUPAC Name |
1,2,3-trichloro-5-(2,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVBPZFQXKMHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074213 | |
Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70424-70-3 | |
Record name | 2′,3,4,5,5′-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70424-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4',5,5'-Pentachlorodiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4',5,5'-PENTACHLORODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31F1760355 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.